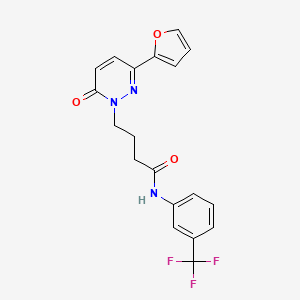
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is a useful research compound. Its molecular formula is C19H16F3N3O3 and its molecular weight is 391.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H18N4O3, with a molecular weight of approximately 394.4 g/mol. The structure features a furan ring and a pyridazine core, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Properties : Compounds containing furan and pyridazine rings have shown effectiveness against various pathogens, suggesting that this compound may possess similar antimicrobial effects.
- Anticancer Activity : Studies on related derivatives indicate potential anticancer properties, particularly against specific cancer cell lines. The presence of trifluoromethyl groups is often associated with enhanced potency in anticancer agents .
- Anti-inflammatory Effects : Certain derivatives have been investigated for their anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The furan and pyridazine moieties may interact with specific enzymes or receptors, inhibiting their activity and altering cellular pathways.
- Cellular Pathway Interference : By interfering with signaling pathways involved in cell proliferation and inflammation, the compound may exert therapeutic effects against cancer and inflammatory conditions.
Research Findings
Several studies have explored the biological activity of related compounds:
Case Studies
- Antimicrobial Efficacy : A study on a related furan-pyridazine derivative demonstrated significant inhibition of bacterial growth in vitro, indicating that structural similarities may confer similar properties to this compound.
- Cancer Cell Line Testing : In vitro tests on cancer cell lines (e.g., breast cancer and leukemia) showed that compounds with similar structures can induce apoptosis and inhibit cell proliferation, suggesting that this compound may also have anticancer potential .
特性
IUPAC Name |
4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c20-19(21,22)13-4-1-5-14(12-13)23-17(26)7-2-10-25-18(27)9-8-15(24-25)16-6-3-11-28-16/h1,3-6,8-9,11-12H,2,7,10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKKYMWRJLKHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














